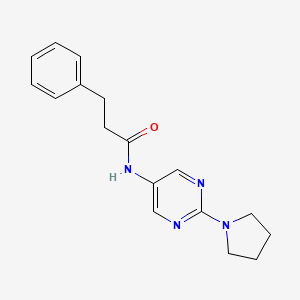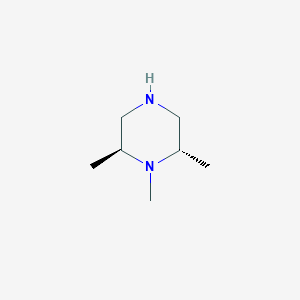![molecular formula C18H13N3O2S B2479438 4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313662-31-6](/img/structure/B2479438.png)
4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is a thiazole derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research has demonstrated that thiazole derivatives, including those related to the specified compound, exhibit significant antimicrobial and antifungal activities. For instance, a study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which were screened for antimicrobial activity against various bacterial and fungal strains. Some of these molecules showed potent inhibitory effects, surpassing the reference drugs in some cases, especially against Gram-positive bacterial strains and Candida strains (Bikobo et al., 2017). Another study focused on synthesizing thiazole derivatives as antimicrobial agents, confirming their significant activity and suggesting the potential of thiazole moiety-containing compounds in developing new antimicrobial drugs (Chawla, 2016).
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. A study designed and synthesized substituted benzamides with a thiazolyl moiety, evaluating their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Pharmacokinetic Studies
Compounds with a thiazole core have been subjects of pharmacokinetic and metabolic studies to understand their behavior in biological systems. For example, a study identified metabolites of a thiazole derivative using high-resolution mass spectroscopy in human liver microsomes. This research highlighted the role of CYP3A4 in the metabolism of thiazole compounds, providing insights into their pharmacokinetic properties and potential interactions in human liver microsomes (Song et al., 2014).
Anticonvulsant and Analgesic Activities
Further investigations into thiazole derivatives have demonstrated their potential in treating neurological disorders. A study synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Notably, some of these compounds showed significant protection against picrotoxin-induced convulsions, suggesting their utility in developing new anticonvulsant therapies (Farag et al., 2012).
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are still under investigation.
Mode of Action
It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Cyanoacetamide derivatives have been noted for their diverse biological activities and are considered important precursors for heterocyclic synthesis .
Result of Action
Cyanoacetamide derivatives have been associated with a variety of biological activities, suggesting that they may have potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-15-8-6-13(7-9-15)16-11-24-18(20-16)21-17(22)14-4-2-12(10-19)3-5-14/h2-9,11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUBXFIOKARBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)



![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)

![2-{[3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2479366.png)

![3-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2479370.png)

![8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2479374.png)
